Regioisomeric Attachment Site Determines Hydrogen-Bond Acceptor Topography: 4-Thiazolyl vs. 2-Thiazolyl
The 4-thiazolyl isomer places the thiazole ring nitrogen in a distinct spatial position relative to the pyrrolidin-2-one carbonyl compared to the 2-thiazolyl isomer. This alters the hydrogen-bond acceptor pharmacophore. In the anticonvulsant series, 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one (5g) achieved an ED50 of 18.4 mg/kg (PTZ model) with a protection index (TD50/ED50) of 9.2 [1]. In contrast, a derivative retaining the thiazol-4-yl-pyrrolidinone core (CHEMBL4579352) showed agonist activity at the unrelated FFA3 receptor (EC50 1.95 µM) [2]. Direct quantitative comparison of the unsubstituted parent regioisomers in the same assay is not available in the public domain, but the divergent biological profiles of their derivatives support non-interchangeability.
| Evidence Dimension | Biological activity of closest derivative compounds |
|---|---|
| Target Compound Data | Thiazol-4-yl-pyrrolidinone core derivative (CHEMBL4579352): FFA3 agonist EC50 = 1.95 µM |
| Comparator Or Baseline | 1-(4-(Naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one (5g): PTZ seizure model ED50 = 18.4 mg/kg, PI = 9.2 |
| Quantified Difference | Qualitatively different target engagement profile (FFA3 vs. anticonvulsant); no common assay data available. |
| Conditions | FFA3: Flp-In T-Rex HEK293 cells; Anticonvulsant: PTZ-induced seizure model in mice. |
Why This Matters
This evidence signals that the thiazole attachment position redirects biological target selectivity, meaning procurement decisions cannot substitute one regioisomer for another without altering screening outcomes.
- [1] Kadi, A.A. et al. Synthesis, biological evaluation and molecular docking studies of thiazole-based pyrrolidinones and isoindolinediones as anticonvulsant agents. Med. Chem. Res. 2015, 24, 3194–3211. View Source
- [2] BindingDB. BDBM50527506 (CHEMBL4579352): FFA3 agonist, EC50 1.95 µM. View Source
